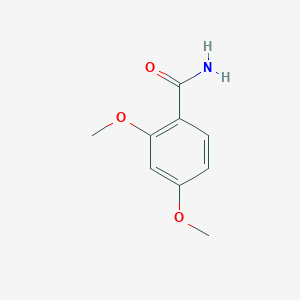

2,4-Dimethoxybenzamide

Vue d'ensemble

Description

2,4-Dimethoxybenzamide is a chemical compound with the molecular formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .

Synthesis Analysis

The synthesis of benzamide compounds, including this compound, can be performed through direct condensation of carboxylic acids and amines . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure analysis of these types of compounds can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 307.6±27.0 °C at 760 mmHg, and a flash point of 153.3±20.0 °C . It also has a molar refractivity of 48.5±0.3 cm3, a polar surface area of 62 Å2, and a molar volume of 156.1±3.0 cm3 .Applications De Recherche Scientifique

1. Neuroprotective Effects

2,4-Dimethoxybenzamide has been evaluated for its potential neuroprotective effects. A study by Hur et al. (2013) synthesized a benzamide analog referred to as Compound 2, which includes this compound, and assessed its cytoprotective effects against oxidative stress in PC12 cells. The study found that this compound exhibited significant cytoprotective effects against hydrogen peroxide-induced oxidative stress, suggesting its potential as a neuroprotective agent (Hur et al., 2013).

2. Cancer Research

In the field of cancer research, this compound derivatives have been explored for their potential in tumor imaging and therapy. Rowland et al. (2006) synthesized and evaluated two 76Br-radiolabeled compounds with high affinity and selectivity for the sigma2-receptor, one of which is a derivative of this compound. This compound showed promising results in identifying EMT-6 breast tumors in vivo and could be a potential PET radiotracer for imaging solid tumors (Rowland et al., 2006).

3. Analytical Chemistry and Chemical Synthesis

This compound is also important in analytical chemistry and chemical synthesis. Clark et al. (1990) studied the structure-retention relationships of disubstituted benzamides related to this compound in various hydroorganic mobile phases, providing insights into their aqueous solution conformations (Clark et al., 1990). Additionally, Otterlo et al. (2007) described the use of N,N-Diethyl-2,4-dimethoxybenzamide as a precursor in the synthesis of certain chemical compounds, showcasing its utility in chemical synthesis (Otterlo et al., 2007).

4. Spectroscopic Studies

Ramesh et al. (2020) conducted spectroscopic studies on 4-hydroxybenzamide, a related compound, which could provide relevant insights for the study of this compound as well. These studies included molecular structural parameters, vibrational spectral analyses, and electron charge transitions, contributing to a deeper understanding of the chemical properties of such compounds (Ramesh et al., 2020).

5. Potential in Pharmacology

This compound derivatives have been explored in pharmacology for their potential activities. Sakaguchi et al. (1992) synthesized a series of benzamide derivatives, including those derived from this compound, and examined their gastrointestinal prokinetic and antiemetic activities. This research highlights the potential of these compounds in developing new pharmaceutical agents (Sakaguchi et al., 1992).

Mécanisme D'action

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have shown a wide range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

It’s known that benzamides interact with their targets through various mechanisms depending on the specific derivative and target . For instance, some benzamides exhibit their effects by inhibiting specific enzymes, interacting with receptors, or disrupting cellular processes .

Biochemical Pathways

Benzamides and their derivatives have been found to influence a variety of biochemical pathways, often related to their targets of action .

Pharmacokinetics

The pharmacokinetic properties of benzamides can vary widely depending on the specific compound and its chemical structure .

Result of Action

Benzamides have been reported to exhibit a range of effects at the molecular and cellular level, including antioxidant, antibacterial, and other activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzamides .

Propriétés

IUPAC Name |

2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNIWJWNLJDPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286092 | |

| Record name | 2,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-95-5 | |

| Record name | NSC43742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3047917.png)

![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)